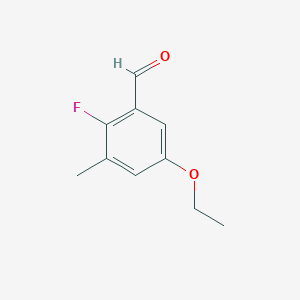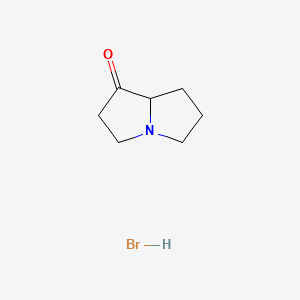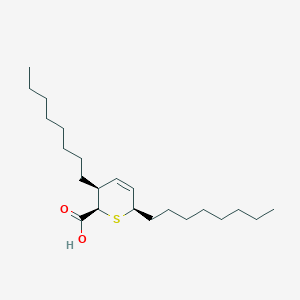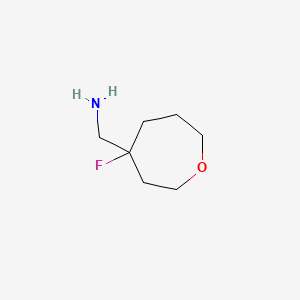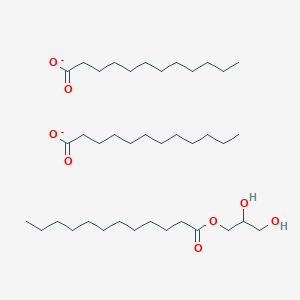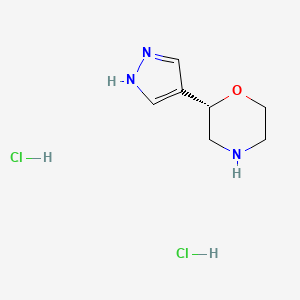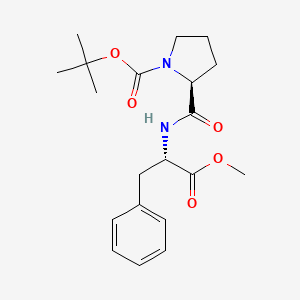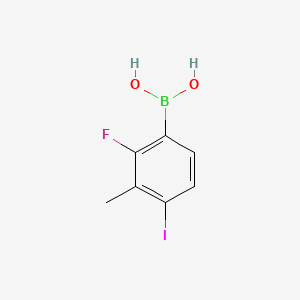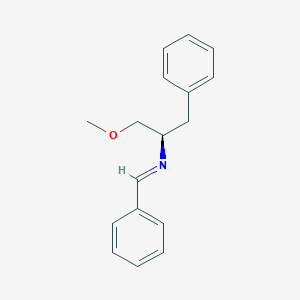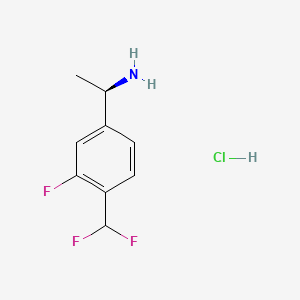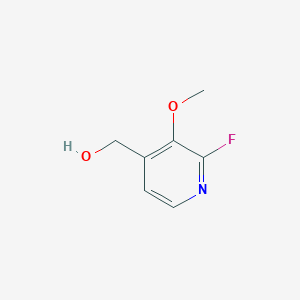
(2-Fluoro-3-methoxypyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methoxy functional groups attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-methoxypyridine with formaldehyde in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (2-Fluoro-3-methoxypyridin-4-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-methoxypyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methoxypyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-4-methoxypyridin-3-yl)methanol: Similar in structure but with different positions of the fluorine and methoxy groups.
(3-Fluoro-2-methoxypyridin-4-yl)methanol: Another isomer with different functional group positions.
(3-Methoxypyridin-2-yl)methanol: Lacks the fluorine group but has a similar methoxy and methanol structure.
Uniqueness
(2-Fluoro-3-methoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H8FNO2 |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
(2-fluoro-3-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
DRYVOSULSRLPSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


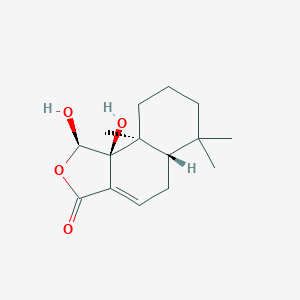
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
